N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(9H-purin-6-yl)piperidine-4-carboxamide
CAS No.:
Cat. No.: VC14776434
Molecular Formula: C19H21ClN6OS
Molecular Weight: 416.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21ClN6OS |
|---|---|
| Molecular Weight | 416.9 g/mol |
| IUPAC Name | N-[2-(4-chlorophenyl)sulfanylethyl]-1-(7H-purin-6-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C19H21ClN6OS/c20-14-1-3-15(4-2-14)28-10-7-21-19(27)13-5-8-26(9-6-13)18-16-17(23-11-22-16)24-12-25-18/h1-4,11-13H,5-10H2,(H,21,27)(H,22,23,24,25) |
| Standard InChI Key | OBDIUCZGCUAPPI-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1C(=O)NCCSC2=CC=C(C=C2)Cl)C3=NC=NC4=C3NC=N4 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound has the molecular formula C₁₉H₂₁ClN₆OS and a molecular weight of 416.9 g/mol. Its structure integrates three key moieties:
-
A piperidine ring at the core.
-
A purine group (9H-purin-6-yl) attached to the piperidine nitrogen.
-
A 4-chlorophenyl sulfanyl ethyl side chain connected via a carboxamide linkage .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁ClN₆OS |
| Molecular Weight | 416.9 g/mol |
| LogP (Predicted) | ~3.5 (moderate lipophilicity) |
| Topological Polar SA | 120 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
The presence of the sulfanyl group enhances metabolic stability, while the chlorophenyl moiety contributes to hydrophobic interactions with biological targets .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions, often employing tert-butyloxycarbonyl (Boc) protecting groups to manage reactivity during amide or sulfonamide formation . A representative route includes:
-
Piperidine Functionalization: Introduction of the purine moiety via nucleophilic substitution.
-
Side Chain Attachment: Coupling of the 4-chlorophenyl sulfanyl ethyl group using carbodiimide-mediated amidation.
-
Deprotection: Acidic removal of Boc groups to yield the final product .
Key Reaction Conditions:
-
Solvents: Dichloromethane (DCM), dimethylformamide (DMF).
-
Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂) for Suzuki-Miyaura cross-coupling .
-
Yields: 60–85% after purification via column chromatography .
Stability and Reactivity
The compound exhibits moderate stability under acidic conditions but degrades in strong bases due to hydrolysis of the sulfanyl ether bond. Its reactivity is influenced by the electron-withdrawing chlorine atom, which activates the phenyl ring for electrophilic substitutions .
Pharmacological Activity
Cannabinoid Receptor Modulation
This compound acts as a peripheral inverse agonist at the cannabinoid receptor type 1 (CB1), with high selectivity over CB2 (Ki = 1.7 nM for CB1 vs. >10,000 nM for CB2) . Key mechanisms include:
-
Displacement of endogenous ligands (e.g., anandamide) from CB1.
-
Suppression of adenylate cyclase activity, reducing cAMP levels .
Table 2: Pharmacological Profile
| Parameter | Value |
|---|---|
| CB1 Binding Affinity (Ki) | 1.7 nM |
| CB2 Binding Affinity (Ki) | >10,000 nM |
| EC₅₀ (cAMP Inhibition) | 12 nM |
| Metabolic Stability | t₁/₂ = 45 min (human liver microsomes) |
Research Advancements
Structure-Activity Relationship (SAR) Studies
Modifications to the piperidine and purine moieties significantly impact potency:
-
Piperidine Substituents: Bulky groups (e.g., tert-butyl) improve metabolic stability but reduce oral bioavailability .
-
Purine Modifications: 7-Deazapurine analogs enhance CB1 selectivity by 10-fold .
-
Sulfanyl Chain Optimization: Replacing sulfur with sulfone groups abolishes activity, underscoring the critical role of the sulfanyl linker .
Preclinical Efficacy
-
In Vivo Models:
-
Toxicity Profile: No observed hepatotoxicity or cardiovascular effects at therapeutic doses .
Future Directions
Clinical Translation Challenges
-
Peripheral Selectivity: Ensuring minimal CNS penetration remains a hurdle due to the compound’s moderate LogP .
-
Formulation Strategies: Nanoparticle encapsulation improves oral bioavailability by 40% in preclinical trials .
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume